1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate
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Overview
Description
1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate is a synthetic organic compound that belongs to the piperazine family Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: Starting from a suitable diamine and diacid, the piperazine ring can be formed through cyclization reactions.
Introduction of the benzyl group: Benzylation of the piperazine nitrogen can be achieved using benzyl halides under basic conditions.
Addition of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Incorporation of the cyanomethyl group: Cyanomethylation can be performed using cyanomethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyanomethyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting neurological or psychiatric disorders.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to receptors: Interaction with neurotransmitter receptors in the brain.
Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.
Modulation of signaling pathways: Affecting intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant effects and use in recreational drugs.
4-(tert-Butyl)piperazine: Used in the synthesis of pharmaceuticals.
2-(Cyanomethyl)piperazine: Explored for its potential in medicinal chemistry.
Uniqueness
1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate is unique due to the combination of its functional groups, which may confer distinct pharmacological properties and synthetic utility compared to other piperazine derivatives.
Properties
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (2S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-19(2,3)26-17(23)21-11-12-22(16(13-21)9-10-20)18(24)25-14-15-7-5-4-6-8-15/h4-8,16H,9,11-14H2,1-3H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFHYQNTXCMXJL-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC#N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CC#N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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